N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide
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Overview
Description
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of acetamide and features a 4-methylphenyl group attached to a 4-oxobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide typically involves the reaction of 4-methylbenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which is then reacted with butylamine to yield the final product. The reaction conditions generally include heating the mixture to around 50°C and maintaining vigorous stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-Methylphenyl)-4-oxobutyric acid.
Reduction: 4-(4-Methylphenyl)-4-hydroxybutylacetamide.
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the 4-oxobutyl chain, making it less versatile in certain reactions.
4-(4-Methylphenyl)-4-oxobutyric acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical properties and reactivity.
N-(4-Methylphenyl)-4-hydroxybutylacetamide: Formed by the reduction of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide, featuring a hydroxyl group instead of a ketone
Uniqueness
This compound is unique due to its combination of a 4-methylphenyl group and a 4-oxobutyl chain, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-4-oxobutyl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10-5-7-12(8-6-10)13(16)4-3-9-14-11(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
MYJDSUWALJUANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCNC(=O)C |
Origin of Product |
United States |
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